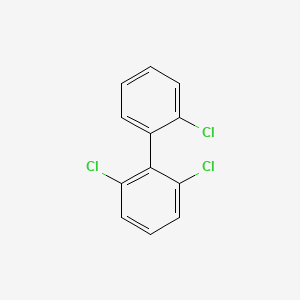

2,2',6-Trichlorobiphenyl

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXIJRBBCDLNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074777 | |

| Record name | 2,2',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-73-4 | |

| Record name | 2,2',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Environmental Fate Studies:

Method Development: There is a pressing need to develop and standardize more robust analytical methods, such as multi-dimensional gas chromatography or high-resolution mass spectrometry, to resolve coeluting congeners and improve quantification accuracy in diverse matrices. sgsaxys.com

Environmental Modeling: Future studies should aim to generate specific data on the physicochemical properties of 2,2',6-Trichlorobiphenyl (e.g., vapor pressure, octanol-water partition coefficient) to develop more accurate models of its environmental fate, transport, and bioaccumulation.

Degradation Pathway Elucidation: Research using advanced isotopic and metabolomic techniques could identify the specific microbial consortia and enzymatic pathways responsible for the slow degradation of this compound. This includes identifying its hydroxylated and other metabolic byproducts and assessing their own biological activity. nih.gov

Mechanistic Biological Research:

Endocrine Disruption: Building on the known interaction with TTR, future research should investigate the detailed molecular and cellular consequences of this binding. This includes assessing impacts on thyroid hormone signaling, metabolism, and developmental processes in relevant experimental models.

AhR-Independent Pathways: Studies should explore other potential AhR-independent mechanisms of action, such as impacts on intracellular signaling cascades, calcium homeostasis, and membrane function, which have been observed for other ortho-substituted PCBs. nih.gov

Mixture Interactions: While congener-specific data is crucial, future work must also consider the reality of environmental exposures to complex mixtures. Studies should investigate the potential for synergistic or antagonistic interactions between 2,2',6-Trichlorobiphenyl and other PCB congeners or environmental contaminants. mdpi.com This will help bridge the gap between single-compound laboratory studies and real-world exposure scenarios.

By pursuing these research avenues, the scientific community can develop a more comprehensive understanding of the environmental risks posed by this compound, moving beyond broad generalizations about PCBs to a more nuanced, congener-specific paradigm.

Biogeochemical Transformation Pathways of 2,2 ,6 Trichlorobiphenyl

Microbial Degradation Processes of Polychlorinated Biphenyls

Microbial degradation is a key process in the natural attenuation of PCBs, including 2,2',6-trichlorobiphenyl. researchgate.net This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) environments, often involving different microbial communities and enzymatic pathways. nih.gov The effectiveness of microbial degradation is heavily influenced by the number and position of chlorine atoms on the biphenyl (B1667301) structure. researchgate.netnih.govasm.org

Anaerobic Reductive Dechlorination: Mechanisms and Congener Specificity

Under anaerobic conditions, a significant transformation pathway for highly chlorinated PCBs is reductive dechlorination. oup.com This process involves the removal of chlorine atoms from the biphenyl rings, which is mediated by anaerobic microorganisms that use PCBs as electron acceptors. epa.govoup.com The process is generally sequential, leading to the formation of lesser-chlorinated congeners that can be more susceptible to further degradation. nih.gov

Reductive dechlorination has been observed in various anaerobic environments, including freshwater and marine sediments. oup.com The microbial communities in PCB-contaminated sites are often better adapted for this process compared to those in uncontaminated environments. oup.com

Role of Ortho-Chlorine Substitution in Reductive Dechlorination

The position of chlorine atoms on the biphenyl rings significantly influences the rate and specificity of reductive dechlorination. Generally, chlorine atoms in the meta and para positions are more readily removed than those in the ortho positions. epa.govnih.gov This preference is attributed to steric hindrance, where the proximity of the ortho-chlorines to the biphenyl linkage makes them less accessible to the microbial enzymes responsible for dechlorination. researchgate.net Consequently, congeners with only ortho-substituted chlorines tend to accumulate during anaerobic degradation. epa.govnih.gov For instance, studies have shown that this compound can accumulate as a product of the dechlorination of more highly chlorinated PCBs. epa.gov However, some microbial cultures have demonstrated the ability to dechlorinate ortho-substituted PCBs, although this is less common. nih.govresearchgate.net The relative binding affinities of ortho-only substituted PCBs have been studied, with the 2,2',6-congener showing significant binding activity. nih.gov

Sequential Dechlorination Patterns of Higher Chlorinated PCBs

The reductive dechlorination of highly chlorinated PCBs typically proceeds in a stepwise manner, with chlorine atoms being removed one by one. nih.gov This sequential process results in a predictable pattern of dechlorination, leading to the accumulation of specific lower-chlorinated congeners over time. For example, the dechlorination of Aroclor 1260, a commercial PCB mixture, in sediment microcosms showed a significant decrease in higher chlorinated congeners and a corresponding accumulation of congeners like 2,2',4,6'-tetrachlorobiphenyl (B1596159) (PCB 51) and 2,2',4,5'-tetrachlorobiphenyl (B1211631) (PCB 49). nih.gov The specific dechlorination pathways and end products can vary depending on the microbial populations present and the environmental conditions. oup.comnih.gov For example, the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) in anaerobic slurries resulted in the formation of 2,4,6-trichlorobiphenyl, among other products. oup.comoup.com

Aerobic Oxidative Degradation: Pathways and Rate-Limiting Factors

In the presence of oxygen, aerobic bacteria can degrade PCBs through an oxidative pathway. nih.gov The initial and often rate-limiting step in this process is the introduction of molecular oxygen into the biphenyl molecule, a reaction catalyzed by the enzyme biphenyl dioxygenase. nih.gov This enzyme attacks the biphenyl ring, leading to the formation of chlorinated benzoic acids, which can then be further metabolized. researchgate.net

Influence of Chlorine Substitution on Degradation Rates

The rate of aerobic degradation of PCBs is strongly influenced by the degree and pattern of chlorine substitution. researchgate.netnih.govasm.orgnih.gov Generally, degradation rates decrease as the number of chlorine atoms increases. researchgate.netnih.govasm.org PCB isomers with more than four chlorine atoms are typically less susceptible to degradation. researchgate.netnih.govasm.org

The position of the chlorine atoms is also a critical factor. nih.gov PCBs with two chlorine atoms in the ortho position of a single ring (e.g., a 2,6-dichloro substitution) or on both rings (e.g., a 2,2'-dichloro substitution) exhibit very poor degradability. researchgate.netnih.govasm.org This is due to steric hindrance that prevents the biphenyl dioxygenase enzyme from accessing the biphenyl rings. nih.gov Therefore, this compound, with its ortho-chlorine substitutions, is expected to be highly resistant to aerobic degradation. Studies have shown that the presence of ortho, meta, and para substituents on both rings does not completely prevent degradation by all bacterial strains, but it significantly slows the process. nih.gov

Abiotic Degradation Mechanisms in Environmental Media

In addition to microbial processes, abiotic degradation can contribute to the transformation of PCBs in the environment. One significant abiotic process is photolysis, or degradation by sunlight, particularly in aquatic systems. The presence of dissolved organic matter (DOM) can accelerate the photodegradation of PCBs by producing reactive oxygen species such as hydroxyl radicals and singlet oxygen. nih.gov For example, the photodegradation of 2,4',5-trichlorobiphenyl (B150608) was significantly enhanced in the presence of humic acids. nih.gov The main degradation products identified were chlorinated benzoic acids and hydroxylated PCB derivatives. nih.gov

Photodegradation Kinetics and Products

The photodegradation of PCBs in surface waters and the atmosphere is a critical abiotic degradation pathway. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by reactive species present in the environment.

Studies on the photochemistry of PCBs indicate that the primary process upon absorption of a photon in nonpolar solvents is the cleavage of a carbon-chlorine bond, leading to the formation of a biphenyl radical and a chlorine radical. researchgate.net In the presence of a hydrogen-donating solvent, this results in the formation of less chlorinated biphenyls. researchgate.net The rate of photodecay is influenced by the degree and position of chlorine substitution. researchgate.net

The products of PCB photodegradation are typically lower-chlorinated congeners and, in the presence of oxygen, hydroxylated derivatives. For example, the photolysis of biphenyl, the parent compound of PCBs, can be enhanced by the presence of hydrogen peroxide, leading to hydroxylation and eventual ring-opening to form carboxylic acids and carbon dioxide. iosrjournals.org

Table 1: Photodegradation of Biphenyl under Different Conditions

| Condition | Degradation Rate | Reference |

| Direct Photolysis (UVA) | 68.81% after 1 hour (at pH 7) | iosrjournals.org |

| UVA + H₂O₂ | Rate constant doubled compared to direct photolysis | iosrjournals.org |

| UVB + H₂O₂ | Highest degradation rate among tested conditions | iosrjournals.org |

This table illustrates the influence of different conditions on the photodegradation of biphenyl, the fundamental structure of PCBs.

Hydrolysis and Other Chemical Transformation Pathways

PCBs, including this compound, are generally resistant to hydrolysis under normal environmental conditions due to the strength and stability of the carbon-chlorine and carbon-carbon bonds of the biphenyl structure.

Other chemical transformation pathways may contribute to the degradation of PCBs in specific environments. Reductive dechlorination, a process where a chlorine atom is replaced by a hydrogen atom, has been observed for higher chlorinated PCBs under anaerobic conditions, often mediated by microorganisms. However, phototrophic bacteria have also been shown to be capable of reductive dechlorination. For example, a phototrophic enrichment culture was found to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl, with preferential removal of ortho-chlorines. umich.edu This process resulted in the formation of trichloro- and dichlorobiphenyls. umich.edu While this specific study did not investigate this compound, it suggests a potential pathway for the transformation of chlorinated biphenyls in light-exposed, anoxic environments.

Formation and Environmental Relevance of Metabolites (Hydroxylated and Sulfur-Containing)

The metabolism of PCBs in organisms is a crucial transformation pathway that leads to the formation of various metabolites, some of which exhibit significant biological activity. nih.govresearchgate.net The primary metabolic route involves oxidation catalyzed by cytochrome P-450 monooxygenases, resulting in the formation of hydroxylated PCBs (OH-PCBs). researchgate.net These OH-PCBs can then be conjugated with substances like glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govnih.gov

The position of the hydroxyl group is determined by the chlorine substitution pattern of the parent PCB. For this compound, several mono-hydroxylated metabolites are theoretically possible. The metabolism of PCBs is complex and can lead to a variety of hydroxylated products. nih.gov

Table 2: Theoretically Possible Mono-Hydroxylated Metabolites of Trichlorobiphenyls

| Parent PCB Congener | Potential Hydroxylated Metabolite |

| 2,3',6-Trichlorobiphenyl | 3-OH-PCB 27, 4-OH-PCB 27, 2'-OH-PCB 27, 4'-OH-PCB 27, 5'-OH-PCB 27, 6'-OH-PCB 27 |

| 2,4,6-Trichlorobiphenyl | 3-OH-PCB 30, 2'-OH-PCB 30, 3'-OH-PCB 30, 4'-OH-PCB 30 |

| This table, adapted from a comprehensive review nih.gov, lists the potential mono-hydroxylated metabolites for other trichlorobiphenyl congeners, illustrating the range of possible metabolites for this compound. |

These hydroxylated metabolites are of significant environmental concern as they can be more toxic than the parent PCBs. magtech.com.cn Due to their structural similarity to natural hormones like estrogens and thyroid hormones, OH-PCBs can act as endocrine disruptors. magtech.com.cn For instance, certain OH-PCBs have been shown to bind to estrogen receptors.

In addition to hydroxylation, the metabolism of PCBs can also lead to the formation of sulfur-containing metabolites, such as methylsulfonyl-PCBs (MeSO₂-PCBs). These metabolites are formed through a pathway that is believed to involve the conjugation of PCBs or their metabolites with glutathione. While the formation of MeSO₂-PCBs has been documented for various PCB congeners, specific information on the formation of sulfur-containing metabolites from this compound is limited. However, the general metabolic scheme for PCBs suggests that this is a potential transformation pathway. nih.gov

The environmental relevance of these metabolites lies in their potential for bioaccumulation and toxicity. OH-PCBs have been detected in various wildlife and human samples, indicating widespread environmental distribution. magtech.com.cn The endocrine-disrupting effects of these metabolites can have adverse impacts on the reproductive and developmental health of organisms. magtech.com.cn Furthermore, some studies suggest that the biotransformation of PCBs in plants can be a source of enantiomerically enriched OH-PCBs in the environment. nih.gov

Advanced Analytical Methodologies for 2,2 ,6 Trichlorobiphenyl

Chromatographic Techniques for Congener-Specific Analysis

Congener-specific analysis is crucial for understanding the environmental fate and toxicological profile of individual PCBs. Chromatographic methods provide the necessary separation power to distinguish between different congeners. Capillary or high-resolution gas chromatography (HRGC) columns are indispensable for separating the complex mixture of congeners. cdc.gov

Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone for the analysis of PCBs. thermofisher.com For effective analysis of a wide range of congeners, including 2,2',6-trichlorobiphenyl, optimization of chromatographic parameters is essential to achieve high resolution and sensitivity. scielo.br Triple quadrupole GC-MS/MS offers a significant increase in selectivity compared to single quadrupole GC-MS, which helps to reduce chemical background interference and enhance laboratory productivity. thermofisher.com

Key optimization parameters include:

Column Selection : Nonpolar capillary columns, such as DB-5MS, are commonly used for the separation of PCB congeners. scielo.br

Carrier Gas and Flow Rate : Helium is typically used as the carrier gas. scielo.brbesjournal.com An optimal flow rate, for instance, around 1.4 mL/min, can provide higher resolution (Rs > 1.5). scielo.br

Temperature Program : The temperature conditions of the chromatographic column are systematically varied to adjust selectivity (α) and the effective retention factor (k*), which governs the equilibrium distribution of the analyte between the sample and the column phase. scielo.br A typical oven temperature program might start at 60°C, ramp up to 200°C, and then proceed to a final temperature of 285°C. besjournal.com

Mass Spectrometer Settings : To enhance selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. scielo.br In this mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions characteristic of the target analytes, improving sensitivity. scielo.br The ion source and transfer line temperatures are also optimized, for example, to 340°C. besjournal.com

These optimization efforts aim to resolve challenging co-eluting congeners, such as the pair 2,2',3-trichlorobiphenyl (B1595473) and this compound. scielo.br

Table 1: Example of GC-MS Optimization Parameters for PCB Analysis

| Parameter | Setting | Source |

| Gas Chromatograph | Agilent 7890 B or similar | besjournal.com |

| Column | Fused silica (B1680970) HP-5MS (30 m x 0.25 mm ID x 0.25 µm) | besjournal.com |

| Carrier Gas | Helium | scielo.brbesjournal.com |

| Flow Rate | 1.2 - 1.4 mL/min | scielo.brbesjournal.com |

| Oven Program | 60°C (2.5 min), ramp 45°C/min to 200°C, ramp 8°C/min to 285°C (2 min) | besjournal.com |

| Mass Spectrometer | Tandem quadrupole (e.g., Agilent 7000 C) | besjournal.com |

| Ionization Mode | Electron Ionization (EI) | besjournal.com |

| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | scielo.br |

| Ion Source Temp. | 340°C | besjournal.com |

Gas Chromatography with Electron Capture Detection (GC-ECD)

The electron capture detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for detecting electronegative compounds like halogenated substances. wikipedia.orgsri-instruments-europe.com It is a mandated detector for pesticide and PCB analysis. sri-instruments-europe.combucksci.com The ECD's sensitivity can be 10 to 1,000 times greater than a flame ionization detector (FID) for certain analytes. wikipedia.org

The detector contains a radioactive Nickel-63 source that emits beta particles (electrons). wikipedia.orgsri-instruments-europe.combucksci.com These electrons ionize a makeup gas (typically nitrogen or an argon-methane mixture), creating a stable background current. wikipedia.orgbucksci.com When an electron-absorbing molecule like this compound passes through the detector, it captures electrons, causing a reduction in the current that is proportional to the analyte's concentration. wikipedia.org The detector electronics work to maintain a constant current, and the required pulse rate to do so is converted into an analytical signal. sri-instruments-europe.combucksci.com

The separation of the 209 different PCB congeners is a significant analytical challenge due to their structural similarity. High-resolution techniques are essential for accurate quantification. Comprehensive two-dimensional gas chromatography (GC x GC) is a powerful technique that provides enhanced separation capacity for complex mixtures like PCBs. nih.gov

In GC x GC, two different capillary columns are connected in series. nih.gov For instance, an enantioselective column can be used as the first-dimension column, combined with a non-enantioselective column in the second dimension, to allow for the unambiguous determination of target PCB congeners and their enantiomers. nih.gov This approach is particularly useful for separating chiral PCBs from other interfering compounds that may be present in food or environmental samples. nih.gov

Sample Preparation and Extraction Techniques for Environmental Matrices

Before instrumental analysis, this compound must be extracted from the sample matrix and isolated from interfering substances. The choice of method depends on the matrix type.

Solvent Extraction : This is a common first step for biological samples like blood, serum, or adipose tissue. cdc.gov Solvents such as hexane, benzene, or mixtures like hexane/ethyl ether are used to extract the lipophilic PCBs. cdc.gov

Solid-Phase Extraction (SPE) : Microextraction techniques are increasingly used as more efficient and environmentally friendly procedures. researchgate.net SPE can be used for extraction, cleanup, and preconcentration of analytes. researchgate.net A protocol for a similar compound, 2,2',5-trichlorobiphenyl (B1201122) (PCB18), in animal tissues involves an initial liquid-liquid extraction followed by a solid-phase extraction cleanup step. researchgate.net

Column Chromatography Cleanup : After initial extraction, cleanup steps are required to remove co-extracted impurities like lipids. cdc.gov Adsorbents such as Florisil or activated charcoal are frequently used in column chromatography for this purpose. nih.govresearchgate.netupb.ro For example, a cleanup procedure may involve passing the extract through a Florisil cartridge to separate PCBs from other organic compounds. upb.ro

Table 2: Sample Preparation Techniques for PCBs in Various Matrices

| Matrix | Extraction Method | Cleanup Method | Source |

| Fuller's Earth | Ultrasonication with hexane/acetone | Florisil column chromatography | scielo.br |

| Fat, Soil | Not specified | Column chromatography with charcoal | nih.govresearchgate.net |

| Animal Tissues | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) | researchgate.net |

| Biological (Blood, Adipose) | Solvent Extraction (e.g., hexane) | Column chromatography | cdc.gov |

| Dielectric Oils | Dilution in hexane | Florisil cartridge | upb.ro |

Quality Assurance and Quality Control in this compound Quantification

To ensure the reliability and accuracy of analytical data, stringent quality assurance (QA) and quality control (QC) measures are mandatory. nih.gov This involves the use of certified reference materials, proper calibration, and the inclusion of control samples to validate the results. nih.gov

Internal Standards : To correct for variations in extraction efficiency and instrumental response, isotopically labeled internal standards are added to samples before extraction. cdc.gov For PCB analysis, ¹³C-labeled PCB congeners are commonly used. cdc.gov For instance, ¹³C-labeled PCB-77 has been used as an internal standard in the analysis of biological samples. cdc.gov

Calibration Protocols : Quantification is achieved by creating a calibration curve using standard solutions of known concentrations. thermofisher.combesjournal.com These curves plot the instrument response against the concentration of the analyte. For PCB analysis, calibration curves are typically generated over a range relevant to expected sample concentrations, such as 2 µg/L to 700 µg/L. thermofisher.com The linearity of the detector response is verified, with regression coefficients (R²) values greater than 0.99 being a common requirement for a valid calibration. besjournal.com

Method Detection Limits and Recovery Studies

The performance of analytical methods for this compound is evaluated through validation studies that determine key parameters such as the method detection limit (MDL) and recovery rates. The MDL represents the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. Recovery studies assess the efficiency of the extraction and analytical process by measuring the percentage of a known amount of the compound (a spike) that is successfully recovered from a sample matrix.

While many studies report performance data for PCBs, specific MDLs and recovery values for individual congeners like this compound can vary significantly based on the laboratory, the sample matrix, and the specific analytical instrumentation used.

For instance, a study validating an analytical procedure for selected PCB congeners in sediment samples using gas chromatography with an electron capture detector (GC-ECD) and low-resolution mass spectrometry (LRMS) reported general method detection limits ranging from 0.06 to 0.12 ng/g dry weight for the suite of PCBs analyzed. acs.org The same study found that recoveries of analytes from spiked sediment samples were between 74.0% and 108.8%. acs.org

In the analysis of biota samples with high lipid content, a pressurized liquid extraction method followed by GC-MS and GC-ECD demonstrated quantitative recoveries, ranging from 90% to 106%, for various PCB congeners. ca.gov The method detection limits in this study were in the ranges of 0.001–0.004 ng/g dry mass for GC-ECD and 0.002–0.07 ng/g dry mass for GC-MS-MS. ca.gov

For water samples, a needle trap device combined with gas chromatography-flame ionization detection (GC-FID) for a selection of PCBs yielded detection limits in the range of 0.0021–0.01 μg/L. epa.gov The recoveries in spiked real water samples were reported to be in the range of 92.19–98.56%. epa.gov Another study analyzing urban stormwater found that the average surrogate recoveries for two other PCB congeners, PCB 30 and PCB 204, were 77% and 94%, respectively. acs.org

It is important to note that these values provide a general indication of the performance of analytical methods for PCBs. The specific MDL and recovery for this compound in a particular analysis would need to be determined through a dedicated validation study for that specific congener and matrix.

Table of Method Performance Data for PCB Analysis

| Analytical Method | Sample Matrix | Method Detection Limit (MDL) | Recovery Rate (%) |

| GC-ECD/LRMS | Sediment | 0.06 - 0.12 ng/g dw | 74.0 - 108.8 |

| Pressurized Liquid Extraction with GC-MS/ECD | Biota | 0.001 - 0.07 ng/g dm | 90 - 106 |

| Needle Trap Device with GC-FID | Water | 0.0021 - 0.01 µg/L | 92.19 - 98.56 |

| Solid Phase Extraction with GC-MS | Urban Stormwater | Not specified for individual congeners | 77 - 94 (surrogates) |

Ecological Impact and Non Human Organismal Responses to 2,2 ,6 Trichlorobiphenyl

Physiological and Biochemical Responses in Aquatic Organisms

The presence of 2,2',6-trichlorobiphenyl in aquatic environments triggers significant and measurable effects in a variety of organisms, impacting fundamental biological processes.

Research on guinea pig ventricular myocytes has demonstrated that this compound (PCB 19) can induce a negative inotropic effect, meaning it weakens the force of muscular contractions. capes.gov.br This compound was found to decrease the contractile force of cardiac myocytes in a manner dependent on its concentration. capes.gov.br This reduction in contractility is linked to a decrease in the Ca2+ transient, which is the temporary increase in intracellular calcium that is essential for muscle contraction. capes.gov.br The study suggests that PCB 19 achieves this by inhibiting the L-type Ca2+ channels. capes.gov.br Furthermore, exposure to PCB 19 led to a concentration-dependent decrease in the action potential duration and amplitude in these heart muscle cells. capes.gov.br

Many foreign substances, including various hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs), are known to interfere with the endocrine systems of animals. nih.gov These compounds can act as agonists or antagonists of estrogen receptors. nih.gov A key indicator of estrogenic activity in fish is the production of vitellogenin (VTG), a precursor to egg yolk protein. nih.govnih.gov The synthesis of VTG is a well-established biomarker for endocrine disruption. researchgate.net

Studies have shown that certain OH-PCBs can induce the production of vitellogenin in fish. nih.govresearchgate.net For instance, in juvenile rainbow trout, both 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072) (a metabolite of a trichlorobiphenyl) and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl were found to induce plasma vitellogenin in a dose-dependent manner. nih.gov The effectiveness of these compounds in inducing VTG supports the idea that the degree and position of chlorine atoms are important for activating the estrogen receptor. nih.gov It is noteworthy that while some OH-PCBs can elicit a strong estrogenic response, they are generally less potent than the natural estrogen 17β-estradiol. nih.gov The induction of vitellogenin in male fish is a clear sign of exposure to estrogenic compounds. nih.govplymouth.ac.uk

Table 1: Vitellogenin Induction by Hydroxylated PCBs in Juvenile Rainbow Trout

| Compound | Maximum VTG Induction | Potency Relative to 17β-estradiol (E2) |

| 4-hydroxy-2',4',6'-trichlorobiphenyl | High | Up to 500-fold less potent |

| 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl | Low | Significantly less potent |

| 17β-estradiol (E2) | High | N/A |

| Estrone (E1) | High | 2- to 3-fold less potent |

This table summarizes the relative ability of different compounds to induce the production of vitellogenin (VTG), an egg yolk protein precursor, in juvenile rainbow trout. Data is based on studies of endocrine disruption. nih.gov

Ryanodine (B192298) receptors (RyRs) are critical channels that release calcium from the sarcoplasmic reticulum, a key process in muscle excitation-contraction coupling. nih.gov The activity of these channels is modulated by various factors, including associated proteins like calmodulin and phosphorylation. nih.gov While direct studies on the interaction of this compound with the ryanodine receptor-Ca2+ channel complex are not detailed in the provided results, the observed effects on Ca2+ transients in cardiac myocytes suggest a potential for interaction with calcium signaling pathways. capes.gov.br The disruption of Ca2+ signaling is a known mechanism of toxicity for other PCBs. nih.gov The proper functioning of RyRs is crucial, and their modulation can be complex, involving factors like the dissociation of the FKBP12.6 protein from the RyR complex. nih.gov

Comparative Ecotoxicology of this compound Across Different Non-Human Taxa

The toxic effects of this compound are not uniform across all non-human species, with significant differences observed between invertebrate and vertebrate models.

There is a growing need for invertebrate models to assess the effects of endocrine-disrupting chemicals to understand both the potential impact on invertebrate populations and the differences in responses compared to vertebrates. vliz.be While vertebrate-like sex steroid hormones have been found in many invertebrate groups, their specific functions are often not well understood. vliz.be However, some mollusks have shown sensitivity to vertebrate sex steroids and their mimics. vliz.be

In contrast, the effects of endocrine disruptors are more extensively studied in vertebrate models, particularly fish. noaa.gov Fish have become a primary focus in aquatic toxicology for studying estrogenic responses to environmental contaminants. nih.gov The development of alternative testing methods, such as using primary cell cultures and embryonic fish, is advancing ecotoxicological research by providing more ethical and efficient alternatives to traditional animal testing. researchgate.net

Trophic Level-Specific Accumulation and Toxic Potential in Wildlife

Polychlorinated biphenyls are known to bioaccumulate in organisms and biomagnify through the food chain, leading to higher concentrations in animals at higher trophic levels. epa.gov This accumulation can result in various adverse health effects, including reproductive failure and liver damage. epa.gov The toxicity of PCBs can vary significantly between different congeners. epa.gov For instance, certain hexachlorobiphenyls are extremely toxic to mink, while others show no adverse effects under similar exposure conditions. epa.gov The persistence of these compounds in tissues, with long elimination half-lives, contributes to their toxic potential in wildlife. epa.gov

Environmental Modeling and Predictive Studies for 2,2 ,6 Trichlorobiphenyl

Partitioning Behavior of 2,2',6-Trichlorobiphenyl in Multi-Phase Systems

The partitioning behavior of this compound governs its distribution between different environmental compartments such as water, sediment, and biota. This behavior is a key determinant of its environmental persistence and bioavailability.

The sediment-water partitioning coefficient (Kp) quantifies the distribution of a chemical between sediment and the overlying water at equilibrium. For hydrophobic compounds like this compound, Kp is strongly influenced by the organic carbon content of the sediment. Studies have shown that the partitioning of polychlorinated biphenyls (PCBs) is directly proportional to the chlorine content of the congener and inversely proportional to the concentration of total suspended solids (TSS). nih.gov

Research on PCB congeners in natural sediments has demonstrated that experimental conditions, such as the agitation of samples to simulate real-world stream flow, can significantly impact the measured Kp values when compared to static laboratory studies. nih.govsacredheart.edu In one study, the Kp for various PCB congeners was found to be directly proportional to the congener's chlorine content. nih.gov Another field study observed that Kp values for PCBs generally increased with the octanol-water partition coefficient (Kow), although some exceptions were noted. epa.gov This study also found that Kp was inversely correlated with temperature and, to a lesser extent, total suspended solids. epa.gov

Table 1: Factors Influencing the Sediment-Water Partitioning Coefficient (Kp) of PCBs

| Factor | Influence on Kp | Reference |

| Chlorine Content of Congener | Directly Proportional | nih.gov |

| Total Suspended Solids (TSS) | Inversely Proportional | nih.govepa.gov |

| Volatile Organic Carbon (VOC) in Sediment | Influences concentration in solid vs. water phase | nih.govsacredheart.edu |

| Temperature | Inversely Correlated | epa.gov |

| Octanol-Water Partition Coefficient (Kow) | Generally Direct Relationship | epa.gov |

This table is generated based on research findings for various PCB congeners, including those with similar properties to this compound.

The potential for this compound to accumulate in living organisms is assessed using the bioaccumulation factor (BAF) and the biota-sediment accumulation factor (BSAF). BAF represents the ratio of the chemical's concentration in an organism to its concentration in the surrounding water, while BSAF compares the concentration in biota to that in the sediment. dren.mil These factors are essential for understanding the transfer of this compound through food webs.

The U.S. Environmental Protection Agency (EPA) has developed a comprehensive database of BSAF values for various nonionic organic chemicals, including PCBs, from numerous locations. epa.gov This database serves as a tool for evaluating the reasonableness of site-specific BSAFs and for conducting risk assessments. epa.gov Research in southern Lake Michigan on lake trout determined that BSAFs for PCBs ranged from less than 0.1 to 18. nih.gov The study also noted that PCBs with zero or one chlorine atom in the ortho position, a characteristic of this compound, tended to have smaller BSAFs compared to other PCBs. nih.gov

Table 2: Reported Biota-Sediment Accumulation Factors (BSAFs) for Polychlorinated Biphenyls (PCBs)

| Organism | Location | BSAF Range for PCBs | Reference |

| Lake Trout (Salvelinus namaycush) | Southern Lake Michigan | <0.1 to 18 | nih.gov |

This table provides a general range for PCBs as reported in the cited study.

Fugacity-Based Models for Environmental Distribution

Fugacity models are powerful tools for predicting the environmental distribution of chemicals like this compound. tul.cznih.gov These models are based on the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular environmental phase (e.g., air, water, soil, sediment). tul.cz At equilibrium, the fugacity of a chemical is equal in all compartments. tul.cz

These models incorporate the physicochemical properties of the compound and the characteristics of the environment to predict its partitioning and long-range transport. ulisboa.pt Fugacity models can range in complexity from simple, steady-state models (Level I) to more complex, non-steady-state models that account for advective transport and degradation (Levels II, III, and IV). tul.czulisboa.pt For persistent organic pollutants like this compound, fugacity models have been successfully used to simulate their fate and transport in various ecosystems, including aquatic food webs. nih.gov The development of these models has been crucial for understanding the biogeochemical cycles of pollutants and for conducting ecological risk assessments. ulisboa.pt

Application of Quantitative Models for Risk Assessment Frameworks (Ecological)

Quantitative models are integral to ecological risk assessment frameworks for chemicals such as this compound. These models synthesize information on a chemical's environmental fate, bioaccumulation potential, and toxicity to estimate the likelihood of adverse effects on ecosystems.

The process of quantitative ecological risk assessment typically involves comparing predicted environmental concentrations (PECs) with concentrations known to cause toxic effects (Predicted No-Effect Concentrations or PNECs). epa.gov For bioaccumulative substances like this compound, food web models are often employed to predict concentrations in organisms at different trophic levels. These models can account for processes like biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

The simplest approach for estimating contaminant levels in biota is the use of accumulation factors (AFs), such as the BSAF. ornl.gov By multiplying the sediment concentration by the BSAF, an estimated concentration in the biota can be obtained. ornl.gov This information is critical for evaluating the potential for food chain transfer and the associated risks to wildlife that consume contaminated organisms. ornl.gov The EPA's Health Assessment Workspace Collaborative (HAWC) is an example of a system that facilitates the use of such data and models to support transparent and robust health and environmental risk assessments. epa.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 2,2',6-Trichlorobiphenyl

This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds known for their environmental persistence. researchgate.net Its chemical structure, featuring chlorine atoms at the 2, 2', and 6 positions on the biphenyl (B1667301) backbone, classifies it as a non-planar, ortho-substituted PCB. cdc.gov This structural configuration is a critical determinant of its physicochemical properties and biological activity, distinguishing it from coplanar (dioxin-like) PCBs. The ortho-substitution creates steric hindrance that prevents the two phenyl rings from rotating into the same plane. cdc.gov

A significant body of research has established that ortho-substituted PCBs often exhibit biological activities through mechanisms independent of the aryl hydrocarbon (Ah) receptor, which is the primary pathway for dioxin-like compounds. nih.gov Studies have specifically demonstrated that this compound exhibits notable binding affinity for transthyretin (TTR), a key transport protein for thyroid hormones. nih.gov This interaction suggests a potential mechanism for disrupting thyroid hormone homeostasis, an area of significant toxicological interest. The relative binding affinity for the ortho-only substituted series has been reported as 2,2',6 > 2,2' = 2,6 >> 2 = 2,2',6,6'. nih.gov

Environmentally, the persistence of this compound is a key characteristic. Like many PCBs, it is resistant to degradation under normal environmental conditions. epa.gov The presence of multiple ortho-substituted chlorines, in particular, has been associated with resistance to microbial degradation. epa.gov While lower-chlorinated PCBs can be degraded by aerobic bacteria and higher-chlorinated congeners can undergo anaerobic dechlorination, the specific degradation pathways and rates for this compound are influenced by its unique structure. epa.govnih.gov The main metabolites from the microbial biodegradation of some trichlorobiphenyls have been identified as polychloro- and hydroxy(polychloro)benzoic acids. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-1-(2,6-dichlorophenyl)benzene |

| PCB Number | 19 |

| CAS Number | 38444-73-4 |

| Molecular Formula | C₁₂H₇Cl₃ |

| Molecular Weight | 257.55 g/mol |

Identification of Knowledge Gaps in Environmental Research

Despite the foundational knowledge about this compound, significant gaps persist in the scientific understanding of its environmental behavior and biological interactions. A primary challenge is the scarcity of congener-specific research; much of the historical data was generated using commercial PCB mixtures, known as Aroclors, which complicates the assessment of individual congener effects. epa.govepa.gov

A major knowledge gap is the comprehensive understanding of the environmental fate and transport of this specific congener. While its general persistence is known, detailed data on its partitioning in different environmental compartments (air, water, soil, sediment), long-range transport potential, and specific transformation products under various environmental conditions are limited. The microbial degradation pathways are understood in general terms for PCB classes, but the specific rates, intermediates, and influencing factors for this compound require more focused investigation. epa.gov

Furthermore, the full spectrum of its biological activities remains underexplored. While its interaction with transthyretin is documented, the downstream consequences of this binding on cellular and systemic pathways are not fully elucidated. nih.gov Research into biological effects not mediated by the AhR is an area with large data gaps for many non-planar PCBs. nih.gov The potential for this compound to contribute to complex health outcomes, as suggested by studies linking PCB mixtures to various conditions, is difficult to ascertain without more congener-specific mechanistic data. nih.gov

Finally, analytical challenges continue to impede research. The accurate quantification of individual PCB congeners in complex environmental and biological samples is difficult due to the coelution of different congeners in chromatographic analyses. epa.gov Discrepancies in analytical methods and the lists of congeners analyzed by different laboratories hinder data comparability and the development of a cohesive, global picture of contamination and exposure. epa.govsgsaxys.com

Prospective Avenues for Advanced Study on this compound Congener-Specific Behavior

Future research should prioritize a congener-specific approach to address the identified knowledge gaps and refine the risk assessment for this compound.

Q & A

Q. What experimental approaches are recommended for determining the solubility and partitioning behavior of this compound?

- Methodology : Apply the Abraham Solvation Parameter Model to predict log P (octanol-water partition coefficient) and solubility in polydimethylsiloxane (PDMS). Key parameters include excess molar refraction (E), dipolarity/polarizability (S), and McGowan volume (V). Experimental validation via shake-flask methods is advised .

- Data Contradictions : Discrepancies in log P values may arise from differences in measurement techniques (e.g., HPLC vs. traditional partitioning). Cross-reference with datasets from NIST or peer-reviewed studies .

Advanced Research Questions

Q. How can isotope-labeled analogs (e.g., deuterated this compound) enhance degradation pathway studies?

- Methodology : Synthesize deuterated analogs (e.g., 2,4,6-Trichlorophenol-3,5-d2) to track metabolic pathways in microbial degradation experiments. Use mass spectrometry to distinguish labeled compounds from natural isotopes. This approach resolves ambiguities in metabolite identification .

- Experimental Design : Pair labeled compounds with stable isotope probing (SIP) to identify active microbial communities in environmental matrices .

Q. What computational models are suitable for predicting the environmental fate of this compound in aquatic systems?

- Methodology : Integrate quantitative structure-activity relationship (QSAR) models with hydrodynamic data to simulate bioaccumulation and sediment partitioning. Prioritize congeners with similar substitution patterns (e.g., 2,2',4-Trichlorobiphenyl) for comparative analysis .

- Data Gaps : Address inconsistencies in Henry’s Law constants by combining experimental measurements (e.g., headspace analysis) with molecular dynamics simulations .

Q. How do structural modifications influence the toxicity mechanisms of this compound in mammalian cells?

- Methodology : Conduct in vitro assays using hepatic cell lines to assess cytochrome P450 induction and oxidative stress. Compare toxicity profiles with structurally analogous PCBs (e.g., 2,3',4,4',5-Pentachlorobiphenyl) to isolate substituent effects .

- Analytical Challenges : Differentiate parent compounds from hydroxylated metabolites using LC-MS/MS with collision-induced dissociation (CID) .

Q. What strategies resolve data contradictions in congener-specific PCB analysis?

- Methodology : Implement orthogonal analytical techniques (e.g., GC-MS and LC-MS/MS) to cross-validate results. For example, discrepancies in this compound concentrations may arise from co-elution with 2,4,6-Trichlorobiphenyl in GC systems. Use tandem MS/MS to confirm fragmentation patterns .

- Case Study : In a 2024 study, conflicting toxicity data for PCB 19 (this compound) were resolved by re-evaluating impurity levels in commercial standards using high-purity reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.